molecular formula C23H22Cl2N8S2 B4358812 N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA

N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA

Cat. No.: B4358812
M. Wt: 545.5 g/mol
InChI Key: QOZQUWJSWWWWLA-UHFFFAOYSA-N
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Description

N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chloro-4-methylphenyl)(thiourea)] is a complex organic compound that features a unique structure combining pyrazole and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chloro-4-methylphenyl)(thiourea)] typically involves the reaction of methylenebis(1H-pyrazole-1,4-diyl) with N-(3-chloro-4-methylphenyl)thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chloro-4-methylphenyl)(thiourea)] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chloro-4-methylphenyl)(thiourea)] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chloro-4-methylphenyl)(thiourea)] involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active sites, while the pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)]
  • N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-chlorophenyl)(thiourea)]

Uniqueness

N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chloro-4-methylphenyl)(thiourea)] is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[1-[[4-[(3-chloro-4-methylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N8S2/c1-14-3-5-16(7-20(14)24)28-22(34)30-18-9-26-32(11-18)13-33-12-19(10-27-33)31-23(35)29-17-6-4-15(2)21(25)8-17/h3-12H,13H2,1-2H3,(H2,28,30,34)(H2,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQUWJSWWWWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC(=C(C=C4)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA
Reactant of Route 5
N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA
Reactant of Route 6
N'-{1-[(4-{[(3-CHLORO-4-METHYLANILINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)THIOUREA

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